molecular formula C13H13F3N2O4 B12884610 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one CAS No. 64589-75-9

5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one

Cat. No.: B12884610
CAS No.: 64589-75-9
M. Wt: 318.25 g/mol
InChI Key: FLAVTWMQYKSKOG-UHFFFAOYSA-N
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Description

5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features an oxazolidinone ring, a trifluoromethyl group, and a methylaminocarbonyl moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methylaminocarbonyl Group: This step involves the reaction of the oxazolidinone intermediate with methyl isocyanate or methyl carbamoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminocarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxazolidinone ring or the trifluoromethyl group, potentially yielding simpler derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest it could serve as a lead compound for the development of new drugs, particularly those targeting diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, while the oxazolidinone ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[[(Amino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one
  • 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(fluoromethyl)phenyl]oxazolidin-2-one
  • 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]thiazolidin-2-one

Uniqueness

Compared to similar compounds, 5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one stands out due to its specific combination of functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the oxazolidinone ring provides a versatile scaffold for further modifications. This unique combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64589-75-9

Molecular Formula

C13H13F3N2O4

Molecular Weight

318.25 g/mol

IUPAC Name

[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl N-methylcarbamate

InChI

InChI=1S/C13H13F3N2O4/c1-17-11(19)21-7-10-6-18(12(20)22-10)9-4-2-3-8(5-9)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,19)

InChI Key

FLAVTWMQYKSKOG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CN(C(=O)O1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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